Lipophilicity Advantage: +0.39 LogP Units vs. Des-Methyl Analog Drives Differential Membrane Partitioning
The target compound exhibits a computed LogP of 0.3743, representing a +0.3885 unit increase over the des-methyl comparator 1-(1-methylpiperidin-4-yl)piperazine (LogP = −0.0142) . PubChem XLogP3 corroborates this trend: 0.6 for the target versus 0.2 for the comparator, a +0.4 difference [1][2]. This lipophilicity differential is large enough to alter predicted membrane permeability ranking within a congeneric series, making the target compound the preferred intermediate when downstream candidates require balanced logD profiles.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 0.3743 (Chemscene); XLogP3 = 0.6 (PubChem) |
| Comparator Or Baseline | 1-(1-Methylpiperidin-4-yl)piperazine: LogP = −0.0142 (Chemscene); XLogP3 = 0.2 (PubChem) |
| Quantified Difference | ΔLogP = +0.3885; ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computational prediction; Chemscene and PubChem computed properties |
Why This Matters
A ~0.4 LogP increase corresponds to an approximately 2.5-fold increase in octanol-water partition, directly impacting passive membrane permeability and in vivo distribution of downstream drug candidates.
- [1] PubChem CID 64936523, 2-Methyl-1-(1-methylpiperidin-4-yl)piperazine, XLogP3-AA = 0.6. View Source
- [2] PubChem CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine, XLogP3-AA = 0.2. View Source
